molecular formula C21H17N3O3 B2761269 (E)-N-([2,3'-bipyridin]-3-ylmethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide CAS No. 1904613-66-6

(E)-N-([2,3'-bipyridin]-3-ylmethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide

Cat. No.: B2761269
CAS No.: 1904613-66-6
M. Wt: 359.385
InChI Key: HMVCAXDJFUTZOK-SOFGYWHQSA-N
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Description

(E)-N-([2,3’-bipyridin]-3-ylmethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide is a complex organic compound that features a bipyridine moiety and a benzo[d][1,3]dioxole group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-([2,3’-bipyridin]-3-ylmethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide typically involves a multi-step processThe final step involves the formation of the acrylamide moiety under specific reaction conditions, such as the use of a base like triethylamine and a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-([2,3’-bipyridin]-3-ylmethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the bipyridine moiety, using reagents like sodium methoxide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

(E)-N-([2,3’-bipyridin]-3-ylmethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide has several scientific research applications:

    Chemistry: It can be used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: The compound may serve as a probe in biochemical assays to study protein-ligand interactions.

    Industry: It can be utilized in the synthesis of advanced materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-N-([2,3’-bipyridin]-3-ylmethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide involves its interaction with molecular targets such as enzymes or receptors. The bipyridine moiety can coordinate with metal ions, influencing the compound’s reactivity and binding affinity. The benzo[d][1,3]dioxole group may interact with hydrophobic pockets in proteins, enhancing binding specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-N-([2,3’-bipyridin]-3-ylmethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide is unique due to the combination of its bipyridine and benzo[d][1,3]dioxole moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from simpler bipyridine or benzo[d][1,3]dioxole derivatives.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3/c25-20(8-6-15-5-7-18-19(11-15)27-14-26-18)24-13-17-4-2-10-23-21(17)16-3-1-9-22-12-16/h1-12H,13-14H2,(H,24,25)/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMVCAXDJFUTZOK-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCC3=C(N=CC=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NCC3=C(N=CC=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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